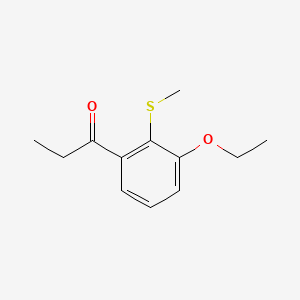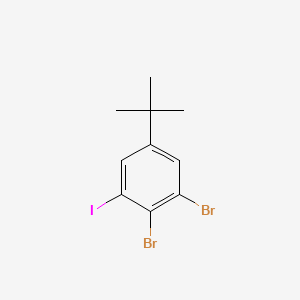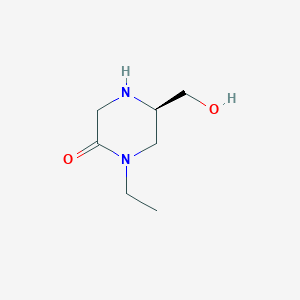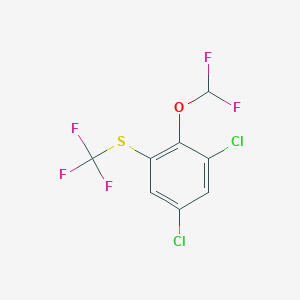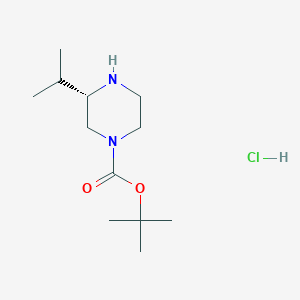
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom and an isopropyl group on the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected by introducing the BOC group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Isopropyl Group: The isopropyl group is then introduced to the protected piperazine. This can be done through a substitution reaction using isopropyl halide (e.g., isopropyl bromide) under basic conditions.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the BOC-protected nitrogen.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid is often used to remove the BOC group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are typically substituted piperazine derivatives.
Deprotection Reactions: The major product is the free amine form of the compound.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets. The BOC group provides steric protection, allowing selective reactions at other sites on the molecule. The isopropyl group can influence the compound’s lipophilicity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-N-BOC-Piperazine: Similar structure but lacks the isopropyl group.
2-Isopropylpiperazine: Similar structure but lacks the BOC group.
N-BOC-Piperidine: Similar protecting group but different ring structure.
Uniqueness
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride is unique due to the combination of the BOC protecting group and the isopropyl substituent. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic and research applications.
Eigenschaften
Molekularformel |
C12H25ClN2O2 |
|---|---|
Molekulargewicht |
264.79 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m1./s1 |
InChI-Schlüssel |
SLZISJZHABZVQQ-HNCPQSOCSA-N |
Isomerische SMILES |
CC(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Kanonische SMILES |
CC(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)


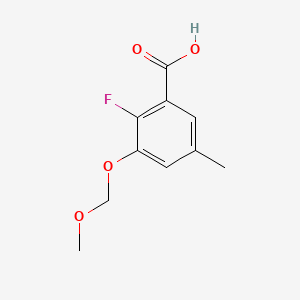

![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
